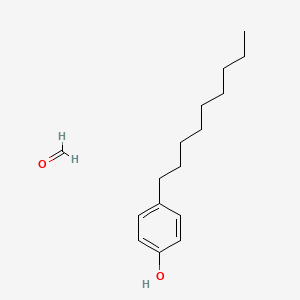

Nonylphenol formaldehyde

Description

BenchChem offers high-quality Nonylphenol formaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nonylphenol formaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

155575-92-1 |

|---|---|

Molecular Formula |

C16H26O2 |

Molecular Weight |

250.38 g/mol |

IUPAC Name |

formaldehyde;4-nonylphenol |

InChI |

InChI=1S/C15H24O.CH2O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;1-2/h10-13,16H,2-9H2,1H3;1H2 |

InChI Key |

BXCCKEJWQJEUMS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)O.C=O |

Related CAS |

31605-35-3 |

Origin of Product |

United States |

Foundational & Exploratory

Physical properties of para-nonylphenol formaldehyde novolac resins

An In-Depth Technical Guide to the Physical Properties of Para-Nonylphenol Formaldehyde Novolac Resins

Introduction: Understanding the Molecular Architecture and Utility

Para-nonylphenol formaldehyde novolac resins are a significant class of synthetic polymers belonging to the broader family of phenolic resins.[1] These materials are thermoplastic prepolymers synthesized through the acid-catalyzed condensation reaction of para-nonylphenol with a substoichiometric amount of formaldehyde.[1][2] The use of an acidic catalyst and a molar excess of the phenol component is a defining characteristic of novolac synthesis, preventing the formation of a cross-linked network and resulting in a thermoplastic polymer that is solid at room temperature but softens upon heating.[1][2][3][4]

The defining feature of these resins is the long, aliphatic nonyl group attached to the para position of the phenolic ring. This structural element imparts unique solubility characteristics and flexibility compared to standard phenol-formaldehyde resins. Novolacs are not thermosetting on their own; they require the addition of a curing agent, most commonly hexamethylenetetramine (HMTA), which provides the necessary methylene bridges to form a rigid, three-dimensional thermoset network upon heating.[1][2] This two-step nature allows for excellent process control. Consequently, para-nonylphenol novolac resins are valued in applications requiring high thermal stability, chemical resistance, and specific adhesive properties, such as in rubber tackification, high-temperature resistant materials, and as curing agents for epoxy resins.[1][2][5][6]

Molecular and Structural Properties

The macroscopic physical properties of a polymer are a direct consequence of its underlying molecular structure. For para-nonylphenol formaldehyde novolac resins, key molecular characteristics such as molecular weight, degree of polymerization, and the arrangement of monomers dictate their performance.

Chemical Structure

The resin consists of para-nonylphenol units linked primarily by methylene bridges (-CH₂-), formed during the condensation reaction with formaldehyde.[1] The nonyl group, a nine-carbon alkyl chain, can be linear or branched, though branched isomers are most common in commercial production.[7] This bulky, hydrophobic group significantly influences the resin's solubility and compatibility with other polymers. The polymerization process results in a complex mixture of oligomers with varying chain lengths and branching.

Caption: Workflow for the synthesis of p-nonylphenol novolac resin.

Determination of Softening Point (Ring and Ball Method - ASTM E28)

This method is chosen for its simplicity and historical prevalence in the resin industry for determining the temperature at which a resin attains a specific viscosity under defined conditions.

Methodology:

-

Sample Preparation: Melt the resin sample at a temperature just high enough to allow it to be poured. Pour the molten resin into two standard brass rings, avoiding air bubbles. Allow to cool and trim the excess resin flush with the ring surface.

-

Apparatus Setup: Assemble the Ring and Ball apparatus. Place the rings in the designated holder and place a standard steel ball on the center of each resin disk.

-

Heating Bath: Immerse the assembly in a liquid bath (e.g., glycerol) at a specified starting temperature.

-

Heating and Measurement: Heat the bath at a controlled, constant rate (e.g., 5°C per minute).

-

Endpoint: The softening point is the average temperature at which the resin disks soften and elongate, allowing the steel balls to fall a specified distance (typically 1 inch or 25.4 mm) and touch a base plate.

Caption: Workflow for Softening Point determination via Ring & Ball.

Determination of Glass Transition Temperature (Differential Scanning Calorimetry - DSC)

DSC is a highly accurate and reproducible technique for measuring thermal transitions. It is chosen because it directly measures the change in heat capacity that occurs at the glass transition, providing a precise Tg value.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the resin (typically 5-10 mg) into a DSC pan (e.g., aluminum). Crimp the pan to encapsulate the sample.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Program the instrument to perform a heat-cool-heat cycle.

-

First Heat: Heat the sample at a controlled rate (e.g., 10-20°C/min) to a temperature well above the expected Tg to erase the sample's prior thermal history.

-

Cool: Cool the sample at a controlled rate (e.g., 10-20°C/min) to a temperature well below the expected Tg.

-

Second Heat: Heat the sample again at the same controlled rate as the first heat.

-

-

Data Analysis: The glass transition is observed as a step-like change in the heat flow signal during the second heating scan. The Tg is typically determined as the midpoint of this transition.

Caption: Workflow for Glass Transition Temperature determination by DSC.

References

-

Plastics Engineering Company. (n.d.). Phenolic Novolac And Resol Resins. Retrieved from [Link] [3]2. Mechanics of Advanced Composite Structures. (n.d.). Synthesis and Characterization Al2O3/Novolac/Fiberglass Nanocomposite: Modification of Thermal Stability and Thermal Insulation Properties. Retrieved from [Link] [8]3. Wikipedia. (n.d.). Nonylphenol. Retrieved from [Link] [7]4. ResearchGate. (2009). Formaldehyde Resins from P-Nonylphenol and Resin Acids. Retrieved from [Link] [9]5. Google Patents. (n.d.). CN86108193A - High molecular weight soluble novolac resin and its preparation method. Retrieved from [10]6. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Novolac vs. Resole Phenol-Formaldehyde Resins: A Manufacturer's Guide. Retrieved from [Link] [2]7. ChemBK. (n.d.). Novolac. Retrieved from [Link] [4]8. Wikipedia. (n.d.). Phenol formaldehyde resin. Retrieved from [Link] [1]9. Polimery. (2003). p-Nonylphenol/o-cresol/cyclohexanone/formaldehyde resins as modifiers in pressure sensitive compositions. Retrieved from [Link] [11]10. ResearchGate. (1954). The melt‐viscosity of some phenol–formaldehyde novolak resins. Retrieved from [Link] [12]11. ResearchGate. (1993). Viscosity characteristics of some para‐nonylphenol formaldehyde novolac epoxy resins. Retrieved from [Link] [13]12. ACS Publications. (1972). Molecular Weight-Intrinsic Viscosity Relationships for Phenol-Formaldehyde Novolak Resins. Retrieved from [Link] [14]13. Orient Packagings Ltd. (n.d.). Phenolic Resins. Retrieved from [Link] [15]14. Wikipedia. (n.d.). Novolak. Retrieved from [Link] [5]15. ResearchGate. (n.d.). Molecular weight distribution of starting novolac resin. Retrieved from [Link] [16]16. ResearchGate. (2020). Glass transition temperature (T g ) of novolac epoxy and modified.... Retrieved from [Link] [17]17. Google Patents. (n.d.). WO2017007650A1 - Stable high glass transition temperature epoxy resin system for making composites. Retrieved from [18]18. Google Patents. (n.d.). WO2017153050A1 - Process for the preparation of novolac alkylphenol resins. Retrieved from [6]19. Globe Composites. (2023). Epoxy Novolac Resin: The Ultimate Guide To High-Performance Heat And Chemical Resistance. Retrieved from [Link] [19]20. Tradeindia. (n.d.). Novolac Resin. Retrieved from [Link] [20]21. Iraqi Journal of Science. (2012). synthesis and chemical modificatinon of novolac via incorporation of silicon, phosphorous, boron. Retrieved from [Link] 22. ScienceDirect. (1984). Thermal degradation of p-nonylphenol formaldehyde epoxy resins. Retrieved from [Link] [21]23. ResearchGate. (2018). Synthesis and Characterization of Phenol Formaldehyde Novolac Resin Derived from Liquefied Mountain Pine Beetle Infested Lodgepole Pine Barks. Retrieved from [Link] [22]24. National Institutes of Health. (n.d.). Nonylphenol. Retrieved from [Link] [23]25. National Institutes of Health. (2019). Improved Synthetic Route of Incorporation of Nanosilicon Species into Phenol-Formaldehyde Resin.... Retrieved from [Link] [24]26. Lviv Polytechnic National University. (2016). EFFECT OF PHENOL-CRESOL-FORMALDEHYDE RESIN ON ADHESIVE AND PHYSICO-MECHANICAL PROPERTIES OF ROAD BITUMEN. Retrieved from [Link]

Sources

- 1. Phenol formaldehyde resin - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Phenolic Novolac And Resol Resins - Phenolic thermosetting resin [plenco.com]

- 4. chembk.com [chembk.com]

- 5. Novolak - Wikipedia [en.wikipedia.org]

- 6. WO2017153050A1 - Process for the preparation of novolac alkylphenol resins - Google Patents [patents.google.com]

- 7. Nonylphenol - Wikipedia [en.wikipedia.org]

- 8. Synthesis and Characterization Al2O3/Novolac/Fiberglass Nanocomposite: Modification of Thermal Stability and Thermal Insulation Properties [macs.semnan.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. CN86108193A - High molecular weight soluble novolac resin and its preparation method - Google Patents [patents.google.com]

- 11. polimery.ichp.vot.pl [polimery.ichp.vot.pl]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. orientpackagings.com [orientpackagings.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. WO2017007650A1 - Stable high glass transition temperature epoxy resin system for making composites - Google Patents [patents.google.com]

- 19. Epoxy Novolac Resin: The Ultimate Guide To High-Performance Heat And Chemical Resistance | TERVAN [chinaepoxyresin.com]

- 20. Novolac Resin - High Melting Point & Glass Transition Temperature | Ideal for Railway Brake Blocks, Printing Inks, and Disc Pads - High Melting Point & Glass Transition Temperature | Ideal For Railway Brake Blocks, Printing Inks, And Disc Pads at Best Price in Chennai | Roto Polymers And Chemicals [tradeindia.com]

- 21. Redirecting [linkinghub.elsevier.com]

- 22. researchgate.net [researchgate.net]

- 23. Nonylphenol | C15H24O | CID 67296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Improved Synthetic Route of Incorporation of Nanosilicon Species into Phenol-Formaldehyde Resin and Preparation of Novel ZnAl-Layered Double-Hydroxide Hybrid Phenol-Formaldehyde Resin - PMC [pmc.ncbi.nlm.nih.gov]

Difference between nonylphenol formaldehyde resol and novolac resins

An In-depth Technical Guide to Nonylphenol Formaldehyde Resins: Resol vs. Novolac

Introduction: A Tale of Two Phenoplasts

Phenol formaldehyde (PF) resins, first commercialized as Bakelite, represent the dawn of the synthetic polymer age.[1] These phenoplasts are synthesized through the reaction of a phenol with formaldehyde and are broadly classified into two distinct families: resols and novolacs.[1] The divergence between these two paths lies not in complex starting materials but in the fundamental chemistry dictated by the reaction conditions—specifically, the catalyst (acidic or basic) and the molar ratio of the reactants.[1][2]

This guide moves beyond generic phenol to focus on resins derived from nonylphenol , an alkylphenol comprising a phenol ring with a nine-carbon alkyl tail.[3] The presence of the nonyl group imparts increased flexibility, hydrophobicity, and solubility in nonpolar solvents, creating resins with unique properties compared to their traditional counterparts.[2] For researchers, scientists, and professionals in drug development, understanding the profound differences between nonylphenol-based resol and novolac resins is critical for material selection, formulation design, and predicting final performance characteristics. This document provides a detailed exploration of their synthesis, curing mechanisms, comparative properties, and the causality behind their distinct application profiles.

Part 1: The Core Chemistry of Synthesis and Curing

The choice of an acidic or alkaline catalyst, along with the stoichiometry of nonylphenol to formaldehyde, fundamentally alters the reaction pathway and the resulting prepolymer structure.

Nonylphenol Formaldehyde Novolac Resins: The Two-Step Thermoplastic

Novolac resins are produced under acidic conditions with an excess of nonylphenol, establishing a pathway that results in a stable, thermoplastic prepolymer that requires a second step—the addition of a curing agent—to achieve a thermoset state.[4][5]

Synthesis Conditions:

-

Catalyst: Acidic (e.g., oxalic acid, sulfuric acid, hydrochloric acid).[6][7]

-

Reactant Ratio: Molar excess of nonylphenol to formaldehyde (F:NP ratio < 1).[4][7][8]

Reaction Mechanism: Under acid catalysis, the formaldehyde is protonated, forming a highly reactive electrophilic carbocation. This species then attacks the electron-rich ortho and para positions of the nonylphenol ring in a classic electrophilic aromatic substitution.[8][9] In this acidic environment, the condensation step, which forms methylene bridges (-CH₂) between phenolic units and eliminates water, is significantly faster than the initial hydroxymethylation (addition) step.[7] Because formaldehyde is the limiting reactant, the reaction proceeds until the formaldehyde is consumed, resulting in linear or lightly branched oligomers linked by methylene bridges. Critically, these chains are terminated with nonylphenol units and lack the reactive methylol (-CH₂OH) groups necessary for self-crosslinking.[7]

Caption: Base-catalyzed synthesis of nonylphenol resol resin.

Curing Mechanism: Resols are thermosetting by nature and are often referred to as "one-step" resins because they do not require an external curing agent. [8]The curing process is initiated by heat (typically 120-180°C). [10]The pendant methylol groups condense with each other to form dibenzyl ether bridges (releasing water) or with an open site on another phenolic ring to form methylene bridges (also releasing water). [1]At higher temperatures, the ether bridges can further rearrange to form more stable methylene bridges, releasing formaldehyde. [7]This cascade of condensation reactions transforms the liquid or low-melting prepolymer into a rigid, highly cross-linked thermoset network. [11]

Part 2: Comparative Analysis and Data Presentation

The fundamental differences in synthesis chemistry give rise to a host of distinct properties that dictate the processing and application of these resins.

Summary of Core Differences

| Parameter | Nonylphenol Novolac Resin | Nonylphenol Resol Resin |

| Molar Ratio (F:NP) | < 1 (Excess Nonylphenol) [7][8] | > 1 (Excess Formaldehyde) [1][7] |

| Catalyst | Acid (e.g., Oxalic Acid) [7][8] | Base (e.g., NaOH) [1][7] |

| Prepolymer Structure | Linear or branched thermoplastic chains linked by methylene bridges; terminated by phenol groups. [8][12] | Low molecular weight mixture of monomers and oligomers containing reactive methylol (-CH₂OH) and ether linkages. [8] |

| Curing Mechanism | Two-step: Requires a separate curing agent to cross-link. [8] | One-step: Self-curing upon heating via condensation of methylol groups. [8] |

| Curing Agent | Required (e.g., Hexamethylenetetramine - HMTA). [5][8] | Not required. [8] |

| Curing Byproduct | Ammonia, Water. [13] | Water, Formaldehyde. [1] |

| Shelf Life | Excellent; stable thermoplastic prepolymer. [14] | Limited; reactive methylol groups can condense over time, even at ambient temperatures. [8] |

| Typical Form | Solid flakes, pastilles, or powder. [8][15] | Liquid, syrup, or solution. [8] |

Impact on Application and Performance

-

Processing and Formulation Control: Novolacs offer a significant advantage in applications requiring a long pot life or a precisely triggered cure. As stable thermoplastics, they can be formulated with fillers, reinforcements, and other additives long before the curing agent (HMTA) is activated by heat. This makes them ideal for producing molding compounds, friction materials, and binders for refractory products. [4]* Adhesion and Impregnation: Resols, typically supplied as low-viscosity liquids, are excellent for applications requiring good wetting and penetration. Their inherent reactivity and ability to form strong, water-resistant bonds upon curing make them indispensable as binders in wood products like plywood, laminates, and insulation materials. [4][8]* Thermal and Mechanical Properties: Both resin types, when fully cured, produce highly cross-linked networks with excellent thermal stability, chemical resistance, and mechanical strength. [8][16]Cured novolacs are particularly noted for their high heat resistance and hardness, making them suitable for demanding engineering applications. [4]The final properties of a resol can be finely tuned by controlling the degree of condensation during synthesis and the curing schedule.

Part 3: Experimental Protocols

As a Senior Application Scientist, it is imperative to handle all chemicals, particularly formaldehyde (a known carcinogen) and nonylphenol (an endocrine disruptor), with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol: Synthesis of a Nonylphenol Formaldehyde Novolac Resin

Objective: To synthesize a thermoplastic novolac prepolymer via acid catalysis.

Materials:

-

Nonylphenol (1.0 mol)

-

Formaldehyde (37% aqueous solution, 0.8 mol)

-

Oxalic Acid Dihydrate (0.015 mol)

-

Reaction kettle equipped with a mechanical stirrer, thermometer, reflux condenser, and heating mantle.

-

Vacuum distillation apparatus.

Methodology:

-

Reactor Charge: Charge the reaction kettle with the nonylphenol and oxalic acid catalyst.

-

Initial Heating: Begin stirring and heat the mixture to 95-100°C until the catalyst is fully dissolved and the mixture is homogenous.

-

Formaldehyde Addition: Slowly add the formaldehyde solution dropwise over 60 minutes, carefully maintaining the reaction temperature at reflux (approx. 100°C) to control the exothermic reaction.

-

Reaction Hold: After the addition is complete, hold the mixture at reflux for an additional 3 hours to ensure the reaction goes to completion.

-

Dehydration: Reconfigure the apparatus for atmospheric distillation. Heat the reactor to gradually raise the temperature to 130°C, removing water and any unreacted formaldehyde. [6]6. Vacuum Stripping: Apply a vacuum to the system and continue heating up to 160°C to remove residual water and unreacted nonylphenol. The endpoint is typically determined by reaching a specific softening point or viscosity.

-

Discharge: Cool the reactor slightly and discharge the molten, viscous novolac resin into a suitable container where it will solidify upon cooling.

Protocol: Synthesis of a Nonylphenol Formaldehyde Resol Resin

Objective: To synthesize a thermosetting resol prepolymer via base catalysis.

Materials:

-

Nonylphenol (1.0 mol)

-

Formaldehyde (37% aqueous solution, 2.0 mol)

-

Sodium Hydroxide (50% aqueous solution, 0.05 mol)

-

Reaction kettle equipped with a mechanical stirrer, thermometer, condenser, and a cooling water bath.

Methodology:

-

Reactor Charge: Charge the reaction kettle with the nonylphenol and formaldehyde solution.

-

Catalyst Addition & Temperature Control: Begin stirring and place the kettle in a cooling bath. Slowly add the sodium hydroxide solution dropwise, ensuring the internal temperature does not exceed 60-70°C. [7]This initial stage, focused on hydroxymethylation, is highly exothermic.

-

Reaction Hold: Once the catalyst is added, maintain the reaction temperature at 70°C for 2-4 hours. The progress of the reaction can be monitored by measuring the viscosity or water tolerance of samples.

-

Reaction Quench: When the desired endpoint (target viscosity) is reached, rapidly cool the reactor to below 30°C to quench the polymerization.

-

Neutralization (Optional): For improved shelf stability, the resin can be neutralized to a pH of ~7.0 using a dilute acid (e.g., acetic acid).

-

Dehydration (Optional): If a higher solids content is required, a portion of the water can be removed via vacuum distillation at a low temperature (<50°C) to prevent premature curing.

-

Storage: Store the resulting liquid resol resin in a refrigerated, sealed container to maximize its shelf life.

Conclusion

The distinction between nonylphenol formaldehyde resol and novolac resins is a clear illustration of how fundamental chemical principles—catalysis and stoichiometry—can create two vastly different polymer systems from the same set of monomers.

-

Novolacs are born from acid and an excess of nonylphenol, resulting in stable, thermoplastic chains that await a curing agent to build their final thermoset architecture. This two-step nature provides formulation latitude and control.

-

Resols are created with a base and an excess of formaldehyde, producing reactive, thermosetting prepolymers armed with methylol groups, enabling them to self-cure with the simple application of heat.

For the researcher or development professional, this is not merely a technical curiosity. It is the core knowledge that governs material selection. The need for a long working time and a triggered, high-temperature cure points to a novolac system. Conversely, an application requiring a liquid binder that can penetrate a substrate and cure with heat alone is the domain of resols. A thorough understanding of this dichotomy is essential for leveraging the unique properties of nonylphenol-based resins to achieve desired outcomes in advanced materials and formulations.

References

- RU2493177C1 - Method of producing novolac phenol-formaldehyde resin - Google Patents.

-

LabTech Supply Company. (2021). Getting Into the Basics of Phenolic Resin. Available at: [Link]

- CN101087825A - Colorless phenol-formaldehyde resins that cure colorless - Google Patents.

-

Resin Tops. The Science Behind Phenol Formaldehyde Phenolic Resin: How to Make Phenolic Resin. Available at: [Link]

-

Schematic representation of resol and novolac resin synthesis. - ResearchGate. Available at: [Link]

-

Pizzi, A., & Pâques, J. (2022). Phenol and formaldehyde alternatives for novel synthetic phenolic resins: state of the art. Green Materials. Available at: [Link]

-

Niir Project Consultancy Services. A Complete Guide to Phenol Formaldehyde Resin. Available at: [Link]

- EP0084681A1 - Process for producing particulate novolac resins and aqueous dispersions - Google Patents.

- WO2017153050A1 - Process for the preparation of novolac alkylphenol resins - Google Patents.

-

Synthesis and characterization of resol type phenol-formaldehyde resin improved by SiO2-Np - DSpace Repository - Aksaray Üniversitesi. Available at: [Link]

-

Pediaa.Com. (2023). What is the Difference Between Resol and Novolac. Available at: [Link]

- US4200706A - Curing of phenol-formaldehyde resins - Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Novolac vs. Resole Phenol-Formaldehyde Resins: A Manufacturer's Guide. Available at: [Link]

-

Polymer Chemist. (2019). Synthesis of Phenolic Resin | Novolac | Bakelite | Phenol Formaldehyde. YouTube. Available at: [Link]

-

Plastics Engineering Company. Phenolic Novolac And Resol Resins. Available at: [Link]

- DE102004057671B4 - Phenol-formaldehyde resins and process for their preparation - Google Patents.

- Gardziella, A., Pilato, L. A., & Knop, A. (2000). "Phenolic Resins". In: Encyclopedia of Polymer Science and Technology.

-

Wikipedia. Phenol formaldehyde resin. Available at: [Link]

-

Phenol Formaldehyde Resins - YouTube. (2022). Available at: [Link]

-

The first synthetic thermoplastic, Bakelite: Resol, Novolac, Synthesis, properties and applications - YouTube. (2020). Available at: [Link]

- Structure and curing mechanism of resol phenol-formaldehyde prepolymer resins. (2021). Journal of Applied Polymer Science.

- JP4727958B2 - Method for producing novolak type phenolic resin - Google Patents.

-

Viscosity characteristics of some para‐nonylphenol formaldehyde novolac epoxy resins | Request PDF - ResearchGate. Available at: [Link]

-

Formaldehyde Resins from P-Nonylphenol and Resin Acids - ResearchGate. Available at: [Link]

-

Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study - MDPI. Available at: [Link]

-

Niir Project Consultancy Services (NPCS). Phenolic Resins Technology Handbook (2nd Revised Edition). Available at: [Link]

-

Nerpa Polymers. (2022). Nonylphenol in your epoxy resin. Available at: [Link]

-

Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study - PubMed. Available at: [Link]

-

Epoxy Novolac Resin: The Ultimate Guide To High-Performance Heat And Chemical Resistance. Available at: [Link]

-

Polsaros. NOVOLAK RESINS - Linear thermoplastic phenolic resins. Available at: [Link]

- Preparation of 'high‐ortho' novolak resins I. Metal ion catalysis and orientation effect. (1983). Journal of Applied Polymer Science.

-

ResearchGate. (2015). I am synthesizing phenol formaldehyde resins that are slightly yellow and transparent. How do I get them colourless? Available at: [Link]

-

Wikipedia. Nonylphenol. Available at: [Link]

-

On the Development of Phenol-Formaldehyde Resins Using a New Type of Lignin Extracted from Pine Wood with a Levulinic-Acid Based Solvent - MDPI. Available at: [Link]

- WO2010024642A2 - Phenol novolac resin, phenol novolac epoxy resin and epoxy resin composition - Google Patents.

-

Dover Chemical Corporation. PARA-NONYLPHENOL EG. Available at: [Link]

-

Bio-Based Alternatives to Phenol and Formaldehyde for the Production of Resins - PMC. Available at: [Link]

-

Primary Information Services. Nonyl-Phenol-General, Process, Applications, Patent, Consultants, Company Profiles, Reports, Market, Projects. Available at: [Link]

Sources

- 1. Phenol formaldehyde resin - Wikipedia [en.wikipedia.org]

- 2. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 3. Nonylphenol - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. akrochem.com [akrochem.com]

- 6. RU2493177C1 - Method of producing novolac phenol-formaldehyde resin - Google Patents [patents.google.com]

- 7. emerald.com [emerald.com]

- 8. Phenolic Novolac And Resol Resins - Phenolic thermosetting resin [plenco.com]

- 9. youtube.com [youtube.com]

- 10. niir.org [niir.org]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. US4200706A - Curing of phenol-formaldehyde resins - Google Patents [patents.google.com]

- 14. DE102004057671B4 - Phenol-formaldehyde resins and process for their preparation - Google Patents [patents.google.com]

- 15. Polsaros - NOVOLAK RESINS - Polsaros - Linear thermoplastic phenolic resins [polsaros.com]

- 16. labtechsupplyco.com [labtechsupplyco.com]

A Technical Guide to the Mechanism of Action of Nonylphenol Ethoxylate Surfactants

Executive Summary

Nonylphenol Ethoxylates (NPEs) are a significant class of nonionic surfactants that have been widely employed across numerous industries for their exceptional detergent, emulsifying, and wetting properties.[1] This guide provides a detailed examination of the fundamental mechanisms that govern their function at a molecular level. We will explore the intricate relationship between their amphiphilic structure and their behavior at interfaces, the process of micellization, and the critical factors that modulate their performance. Furthermore, this document addresses the significant environmental and toxicological considerations associated with NPEs, particularly the formation of the endocrine-disrupting metabolite nonylphenol. The guide concludes with an overview of modern analytical techniques essential for the characterization and quantification of these compounds, providing researchers and development professionals with a comprehensive understanding of NPE surfactants from core action to environmental impact.

Introduction to Nonylphenol Ethoxylates (NPEs)

NPEs are synthetic compounds valued for their ability to reduce the surface tension between liquids or between a liquid and a solid.[1] Their versatility has led to their use in products ranging from industrial cleaners and pesticide formulations to paints and plastics.[1][2]

Chemical Structure and Synthesis

The molecular architecture of an NPE is the cornerstone of its surfactant activity. It is an amphipathic molecule, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) component.[3][4]

-

Hydrophobic Moiety : This portion consists of a nonylphenol group. The "nonyl" is a nine-carbon alkyl chain, which is typically branched and exists as a complex mixture of isomers.[5][6] This bulky, non-polar group is responsible for the molecule's affinity for oils and other non-polar substances.

-

Hydrophilic Moiety : This is a flexible chain of repeating ethylene oxide units (polyoxyethylene chain).[5] The length of this chain, denoted by 'n' (the number of ethoxylate units), can be varied during synthesis to fine-tune the surfactant's properties.[2][5]

The synthesis of NPEs is a two-step industrial process:

-

Alkylation : Phenol is alkylated with nonene (a trimer of propene) using an acid catalyst to produce nonylphenol.[7]

-

Ethoxylation : The nonylphenol is then reacted with ethylene oxide under pressure and high temperature, typically in the presence of a basic catalyst like potassium hydroxide (KOH) or sodium hydroxide.[7][8] The number of moles of ethylene oxide added determines the length of the hydrophilic chain.[2]

Physicochemical Properties

The physical and chemical properties of NPEs are directly dependent on the length of the polyoxyethylene chain. This relationship is often quantified by the Hydrophilic-Lipophilic Balance (HLB) value; a higher degree of ethoxylation leads to a higher HLB value and greater water solubility.[9]

| Property | Description | Impact of Increasing Ethoxylation |

| Appearance | Varies from clear, colorless-to-pale-yellow liquids to white, waxy solids.[9][10][11] | Shifts from liquid to solid |

| Water Solubility | NPEs with up to 6 ethoxylate units are dispersible in water, while those with 7 or more are generally soluble.[9] | Increases |

| HLB Value | An indicator of the surfactant's solubility characteristics. | Increases |

| Cloud Point | The temperature at which a 1% aqueous solution of the surfactant becomes cloudy. | Increases |

| Viscosity & Density | Measures of the fluid's resistance to flow and its mass per unit volume.[9] | Increases |

| pH (5% in H2O) | Typically in the neutral range of 5-8.[2] | Generally stable |

| Stability | As nonionic surfactants, they are stable in the presence of electrolytes, acids, and alkalis.[4] | No significant change |

A summary of typical physical properties for a representative NPE is provided below.

| Property | Value |

| Density | 1.06 g/cm³ (at 25 °C)[12] |

| Boiling Point | > 200 °C[12] |

| Flash Point | 237 °C (Open cup)[12] |

| Melting Point | 5 °C[12] |

| Surface Tension | 32.3 mN/m (1 g/L at 20°C)[2] |

Core Mechanism of Action

The efficacy of NPEs as surfactants stems from their spontaneous behavior in multiphase systems, driven by the thermodynamic imperative to minimize the unfavorable interaction between their hydrophobic tails and water.

The Amphiphilic Principle

The dual chemical nature of the NPE molecule dictates its orientation and function. In an aqueous environment, the hydrophobic nonylphenol tail is repelled by water, while the hydrophilic polyoxyethylene head is attracted to it. This fundamental property drives the molecules to accumulate at interfaces, such as the boundary between air and water or oil and water.[4]

Interfacial Adsorption and Surface Tension Reduction

When introduced into water, NPE molecules migrate to the surface, orienting themselves with their hydrophobic tails directed away from the water (e.g., into the air or an oil phase) and their hydrophilic heads remaining in the aqueous phase. This accumulation disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension.[1] The reduction of surface tension is the primary mechanism behind the wetting and spreading properties of NPEs.[2]

Caption: NPE molecules at the oil-water interface.

Micellization and Solubilization

As the concentration of NPE in an aqueous solution increases, the interface becomes saturated. Beyond a specific point, known as the Critical Micelle Concentration (CMC) , it becomes thermodynamically more favorable for the NPE molecules to self-assemble into spherical aggregates called micelles .[13]

In a micelle, the hydrophobic nonylphenol tails are sequestered in the core, shielded from the water, while the hydrophilic ethoxylate chains form a protective outer corona, interacting with the surrounding aqueous phase.[3] This process is fundamental to detergency and emulsification. The oily, non-polar core of the micelle can encapsulate and solubilize substances like grease and oil, which are otherwise insoluble in water, allowing them to be washed away.

Caption: Micelle formation above the CMC.

Factors Influencing Surfactant Performance

-

Ethoxylation Level : The length of the hydrophilic chain is the primary determinant of an NPE's function. Shorter chains (low 'n') result in more lipophilic (oil-soluble) surfactants, ideal for use as emulsifiers in oil-based systems. Longer chains (high 'n') create more hydrophilic (water-soluble) surfactants, which are better detergents and wetting agents.[9]

-

Presence of Electrolytes : The addition of salts like sodium chloride (NaCl) to an aqueous solution of NPE can enhance its surface activity. The salt ions can increase the hydrophobicity of the surfactant, an effect known as "salting-out".[14] This leads to a decrease in the CMC, meaning micelles form at a lower surfactant concentration.[14]

Industrial Applications

The mechanisms described above make NPEs effective in a wide array of applications:

-

Cleaners and Detergents : For their ability to solubilize grease and oils.[2]

-

Emulsifiers : To create stable mixtures of immiscible liquids, such as in pesticide formulations and emulsion polymerization.[1][15]

-

Wetting Agents : To lower surface tension and allow liquids to spread more easily across surfaces in textiles and agriculture.[1]

-

Dispersing Agents : To prevent particles from settling in paints and coatings.[2]

-

Oilfield Chemicals : Used in drilling fluids and for the demulsification of crude oil.[1]

Environmental Fate and Toxicological Profile

A comprehensive understanding of NPEs requires acknowledging their significant environmental impact. While effective as surfactants, their use has been curtailed in many regions due to concerns about their degradation products.

Biodegradation Pathways and the Formation of Nonylphenol

In wastewater treatment plants and the environment, the long, hydrophilic ethoxylate chain of NPEs undergoes aerobic biodegradation.[3] This process, however, often stops short of complete mineralization, leading to the formation of shorter-chain NPEs and, most critically, nonylphenol (NP) .[3][6] Nonylphenol is more persistent and significantly more toxic than the parent NPE compound.[3] It has a long environmental half-life, particularly in anaerobic sediments where it can persist for over 60 years.[3]

Endocrine Disruption Mechanism

Nonylphenol is a well-documented endocrine-disrupting compound (EDC) .[6][16] It acts as a xenoestrogen, meaning it can mimic the natural hormone estrogen.[6] In aquatic organisms, NP can bind to estrogen receptors, triggering a cascade of unintended biological responses.[3][17] One of the most studied effects is the induction of vitellogenin—an egg yolk precursor protein normally produced only by females—in male fish.[17] This feminization effect can lead to decreased male fertility and adverse reproductive outcomes for entire populations, even at environmentally relevant concentrations as low as 8.2 µg/L.[3]

Caption: Mechanism of endocrine disruption by nonylphenol.

Ecotoxicity and Regulatory Status

NPEs, particularly those with shorter ethoxylate chains, and their metabolite NP are highly toxic to aquatic organisms.[6][18] Due to their persistence, bioaccumulation potential, and endocrine-disrupting effects, regulatory bodies like the European Union have severely restricted or banned the use of NPEs in most applications.[3] In the United States, the Environmental Protection Agency (EPA) is pursuing a voluntary phase-out and has implemented rules to regulate new uses of these chemicals.[3][18]

Analytical Methodologies for NPE Characterization

For researchers and quality control professionals, the accurate identification and quantification of NPEs and their metabolites are crucial. Several advanced analytical techniques are employed for this purpose.

Overview of Key Techniques

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary technique for separating the complex mixture of NPE oligomers based on their polarity. Normal-phase HPLC can separate NPEs by the length of their ethoxylate chain, while reverse-phase HPLC separates them based on the alkyl chain isomers.[19][20]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This method is highly effective for analyzing the more volatile degradation product, nonylphenol, after appropriate sample derivatization.[19]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : This powerful combination allows for the separation of NPEs by HPLC followed by highly sensitive and specific detection by mass spectrometry. It is the method of choice for quantifying trace levels of NPEs in complex environmental and biological matrices.[21][22]

-

MALDI-TOF Mass Spectrometry : Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry can be used for the qualitative and quantitative determination of NPEs, particularly in water samples.[23]

Detailed Protocol: Quantification of NPEs using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol provides a self-validating workflow for the analysis of NPEs in an aqueous sample. The choice of a C18 column is based on its efficacy in retaining and separating hydrophobic molecules like NPEs (reverse-phase chromatography). Electrospray ionization (ESI) in positive mode is chosen because the ether oxygens in the ethoxylate chain are readily protonated or form adducts with cations like Na⁺, allowing for sensitive detection by the mass spectrometer.

Objective: To separate and quantify NPE oligomers (n=4 to 10) in a water sample.

Methodology:

-

Sample Preparation (Solid Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Pass 100 mL of the water sample through the cartridge at a flow rate of ~5 mL/min. NPEs will be retained on the C18 sorbent.

-

Wash the cartridge with 5 mL of a 40:60 methanol/water solution to remove polar interferences.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the retained NPEs with 5 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

-

-

HPLC-MS System Configuration:

-

Chromatographic and MS Conditions:

-

Data Analysis:

-

Create a calibration curve using certified NPE standards of known concentrations.

-

Identify NPE oligomers in the sample by comparing their retention times and mass spectra (looking for the characteristic distribution of [M+H]⁺ or [M+Na]⁺ ions separated by 44 Da, the mass of one ethylene oxide unit) to the standards.

-

Quantify the concentration of each oligomer by integrating the peak area and interpolating from the calibration curve.

-

Conclusion

Nonylphenol ethoxylate surfactants are highly effective molecules whose function is dictated by their amphiphilic structure, enabling them to reduce surface tension and form micelles for cleaning and emulsification. This technical guide has detailed these core mechanisms, providing insight into the structure-function relationship that has made them industrially valuable. However, their environmental legacy, particularly the formation of the persistent and endocrine-disrupting metabolite nonylphenol, necessitates a cautious and informed approach to their use. For scientists and researchers, a thorough understanding of both the functional mechanism and the environmental consequences, supported by robust analytical methodologies, is paramount for responsible innovation and the development of safer, more sustainable alternatives.

References

-

Venus Ethoxyethers. (n.d.). Nonylphenol Ethoxylates. Retrieved from [Link]

-

Rimpro India. (n.d.). Nonylphenol Ethoxylates as Valuable Industrial Surfactants. Retrieved from [Link]

-

MDPI. (2021). Nonylphenol Ethoxylate Surfactants Modified by Carboxyl Groups for Foam EOR at High-Salinity Conditions. Retrieved from [Link]

-

ResearchGate. (2020). Degradation of the commercial surfactant nonylphenol ethoxylate by Advanced Oxidation Processes. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of nonylphenol ethoxylates. Retrieved from [Link]

-

Shree Vallabh Chemical. (n.d.). Nonylphenol Ethoxylate: A Comprehensive Guide. Retrieved from [Link]

-

Toxics Link. (2022). Nonylphenol- An Endocrine Disrupting Chemical. Retrieved from [Link]

-

Hebei Sancolo Chemicals Co., Ltd. (n.d.). Alkylphenol Formaldehyde Resin Ethoxylates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nonylphenol ethoxylates. PubChem Compound Summary. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Nonylphenol and Its Ethoxylates in Water Environment. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). The determination methods for non-ionic surfactants. Retrieved from [Link]

-

Wikipedia. (n.d.). Nonylphenol. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2014). Fact Sheet: Nonylphenols and Nonylphenol Ethoxylates. Retrieved from [Link]

-

MDPI. (2022). HPLC-MS Detection of Nonylphenol Ethoxylates and Lauryl Ethoxylates in Foodstuffs and the Inner Coatings of High-Barrier Pouches. Retrieved from [Link]

-

ResearchGate. (2023). Exploring the effects of interactions between nonylphenol ethoxylate and ionic surfactants on interfacial and foaming properties. Retrieved from [Link]

-

PubMed. (2014). Formation and morphology of reverse micelles formed by nonionic surfactants in "dry" organic solvents. Retrieved from [Link]

-

ACS Publications. (1983). Determination of nonionic surfactants of the alkylphenol polyethoxylate type by high-performance liquid chromatography. Analytical Chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of nonylphenol ethoxylate. Retrieved from [Link]

-

American Physical Society. (2023). Modelling of interfacial flows with surfactants: micelle formation and interfacial viscosity effects. Retrieved from [Link]

-

University of Sheffield. (n.d.). Analytical Methods for the Determination of Surfactants in Surface Water. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Quantitative Determination of Nonylphenol Ethoxylates. Retrieved from [Link]

Sources

- 1. Nonyl Phenol Ethoxylates l Applications - Elchemy [elchemy.com]

- 2. Nonylphenol Ethoxylate | 9016-45-9 [chemicalbook.com]

- 3. Nonylphenol and Nonylphenol Ethoxylates: Environmental Concerns & Regulatory Guidelines [elchemy.com]

- 4. Nonylphenol Ethoxylates as Valuable Industrial Surfactants [rimpro-india.com]

- 5. researchgate.net [researchgate.net]

- 6. toxicslink.org [toxicslink.org]

- 7. How are Nonyl Phenol Ethoxylates manufactured? I Elchemy [elchemy.com]

- 8. prepchem.com [prepchem.com]

- 9. Nonylphenol Ethoxylates | NP 4.5, 6, 9 Chemical | Venus Ethoxyethers [venus-goa.com]

- 10. shreechem.in [shreechem.in]

- 11. Nonylphenol ethoxylates - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Nonyl Phenol Ethoxylates l Physical & Chemical Properties - Elchemy [elchemy.com]

- 13. researchgate.net [researchgate.net]

- 14. Nonylphenol Ethoxylate Surfactants Modified by Carboxyl Groups for Foam EOR at High-Salinity Conditions [mdpi.com]

- 15. sancolo.com [sancolo.com]

- 16. researchgate.net [researchgate.net]

- 17. Nonylphenol - Wikipedia [en.wikipedia.org]

- 18. epa.gov [epa.gov]

- 19. jocpr.com [jocpr.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. eag.com [eag.com]

- 23. shura.shu.ac.uk [shura.shu.ac.uk]

An In-depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Nonylphenol Formaldehyde Resins

Introduction: The Critical Role of HLB in Surfactant Science

In the realm of formulation science, particularly in industries ranging from pharmaceuticals to crude oil demulsification, the ability to create and control stable emulsions is paramount. At the heart of this capability lies the concept of the Hydrophilic-Lipophilic Balance (HLB), a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic ("water-loving") or lipophilic ("oil-loving"). This guide provides a deep dive into the HLB values of a specific and versatile class of non-ionic surfactants: nonylphenol formaldehyde resins. These resins, particularly when ethoxylated, are workhorses in numerous industrial applications, and a thorough understanding of their HLB is essential for their effective utilization.

The HLB scale, first developed by William C. Griffin in the 1940s, provides a numerical representation of this balance, typically ranging from 0 to 20. A low HLB value signifies a greater affinity for oil (lipophilic), making the surfactant oil-soluble, while a high HLB value indicates a preference for water (hydrophilic) and thus water solubility. The predictive power of the HLB system allows formulation scientists to select the appropriate surfactant to achieve the desired emulsion type, whether it be oil-in-water (O/W) or water-in-oil (W/O).

Nonylphenol formaldehyde resins are polymeric surfactants synthesized through the condensation of nonylphenol and formaldehyde. Their utility is significantly enhanced by subsequent ethoxylation, the process of adding ethylene oxide chains to the molecule. This modification introduces a tunable hydrophilic component, allowing for the production of a wide range of surfactants with varying HLB values. The length of this polyethylene oxide chain is a primary determinant of the final HLB value and, consequently, the resin's application.

This guide will explore the theoretical underpinnings of HLB calculation, the practical methodologies for its experimental determination, the key structural factors of nonylphenol formaldehyde resins that dictate their HLB, and the direct correlation between HLB and performance in various applications.

Core Principles: Theoretical Calculation of HLB

The prediction of a surfactant's performance often begins with the theoretical calculation of its HLB value. For non-ionic surfactants like ethoxylated nonylphenol formaldehyde resins, several methods have been established.

Griffin's Method: A Foundational Approach

For non-ionic surfactants where the hydrophilic portion is primarily a polyoxyethylene chain, Griffin's method is the most widely used. The elegance of this method lies in its simplicity and direct correlation to the molecular composition.

The Formula:

HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule (the polyoxyethylene chain).

-

M is the total molecular mass of the entire molecule.

The factor of 20 scales the result to the familiar 0-20 range. A value of 0 corresponds to a completely lipophilic molecule, while a value of 20 represents a completely hydrophilic molecule.

An even simpler derivation of Griffin's method is often used for commercial ethoxylates:

HLB = E / 5

Where:

-

E is the weight percentage of ethylene oxide in the molecule.

This formula underscores the direct and powerful influence of the degree of ethoxylation on the surfactant's HLB.

Davies' Method: A Group Contribution Approach

In 1957, Davies proposed a method that calculates the HLB based on the contribution of various chemical groups within the molecule. This approach has the advantage of accounting for the relative strengths of different hydrophilic and lipophilic groups, making it applicable to a broader range of surfactants, including ionic types.

The Formula:

HLB = 7 + Σ(Hydrophilic group numbers) + Σ(Lipophilic group numbers)

Or, more commonly written as:

HLB = 7 + Σ(Hᵢ) - 0.475 * n

Where:

-

Hᵢ is the value of the ith hydrophilic group.

-

n is the number of lipophilic groups in the molecule.

The constant '7' is an empirically derived starting point. This method requires a table of group numbers, which have been experimentally determined.

Table 1: Davies' Group Numbers for Common Functional Groups

| Hydrophilic Groups | Group Number (Hᵢ) | Lipophilic Groups | Group Number |

| -SO₄⁻Na⁺ | 38.7 | -CH- | -0.475 |

| -COO⁻K⁺ | 21.1 | -CH₂- | -0.475 |

| -COO⁻Na⁺ | 19.1 | CH₃- | -0.475 |

| -N (tertiary amine) | 9.4 | =CH- | -0.475 |

| Ester (sorbitan ring) | 6.8 | ||

| Ester (free) | 2.4 | ||

| -COOH | 2.1 | ||

| -OH (free) | 1.9 | ||

| -O- (ether) | 1.3 | ||

| -OH (sorbitan ring) | 0.5 |

For a nonylphenol formaldehyde resin, the lipophilic contribution would come from the nonylphenol backbone, and the hydrophilic part would primarily be the ether linkages and terminal hydroxyl groups of the ethoxylate chains.

Structural Determinants of HLB in Nonylphenol Formaldehyde Resins

The HLB of these complex polymeric surfactants is not a single, fixed value but is influenced by several structural features that can be controlled during synthesis.

The Dominant Role of Ethoxylation

As indicated by Griffin's formula (E/5), the degree of ethoxylation is the most significant factor influencing the HLB of nonylphenol formaldehyde resins.

-

Low Ethoxylation (e.g., 1-6 moles of EO): Results in resins with low HLB values. These molecules are more lipophilic and tend to be soluble or dispersible in oil.

-

High Ethoxylation (e.g., >7 moles of EO): Leads to higher HLB values. The longer polyoxyethylene chain imparts greater water solubility.

This relationship allows for the fine-tuning of the surfactant's properties to meet the demands of a specific application.

Caption: Relationship between ethoxylation, HLB, and application.

Influence of the Polymer Backbone

The lipophilic character of the surfactant is anchored in the nonylphenol formaldehyde resin backbone. Factors such as:

-

Molecular Weight of the Resin: A higher molecular weight resin (i.e., a higher degree of polymerization between nonylphenol and formaldehyde) will have a larger lipophilic contribution, which can lower the overall HLB for a given degree of ethoxylation.

-

Branching: The structure of the nonyl group (linear vs. branched) and the branching of the polymer chain can subtly influence how the molecule packs at an interface, affecting its performance.

Experimental Determination of Required HLB

While theoretical calculations provide an excellent starting point, the optimal emulsifier for a given system is often determined experimentally. This involves finding the "Required HLB" of the oil phase, which is the HLB value of the emulsifier that will provide the most stable emulsion.

Protocol: Emulsion Stability Titration

This protocol is a self-validating system to pinpoint the optimal HLB for emulsifying a specific oil phase using a series of nonylphenol formaldehyde resin blends.

Objective: To determine the Required HLB of a given oil phase.

Materials:

-

Oil phase to be emulsified.

-

A low-HLB nonylphenol formaldehyde resin ethoxylate (e.g., HLB = 6).

-

A high-HLB nonylphenol formaldehyde resin ethoxylate (e.g., HLB = 15).

-

Distilled water.

-

A series of identical glass vials or test tubes with closures.

-

Graduated cylinders or pipettes.

-

Vortex mixer or homogenizer.

Methodology:

-

Prepare Emulsifier Blends: Create a series of emulsifier blends with varying HLB values by mixing the low-HLB and high-HLB surfactants in different proportions. The HLB of the blend is calculated as follows:

-

HLB_blend = (Fraction_A * HLB_A) + (Fraction_B * HLB_B)

Table 2: Example Emulsifier Blend Calculations

-

| % Low HLB (HLB=6) | % High HLB (HLB=15) | Calculated Blend HLB |

| 100% | 0% | 6.0 |

| 89% | 11% | 7.0 |

| 78% | 22% | 8.0 |

| 67% | 33% | 9.0 |

| 56% | 44% | 10.0 |

| 44% | 56% | 11.0 |

| 33% | 67% | 12.0 |

| 22% | 78% | 13.0 |

| 11% | 89% | 14.0 |

| 0% | 100% | 15.0 |

-

Formulate Emulsions: For each emulsifier blend, prepare a test emulsion. A typical starting ratio is 5% emulsifier, 45% oil phase, and 50% water phase.

-

In each vial, add the calculated amount of the specific emulsifier blend.

-

Add the oil phase to the vial.

-

Add the water phase to the vial.

-

-

Homogenize: Securely cap each vial and agitate vigorously using a vortex mixer or homogenizer for a consistent period (e.g., 2-3 minutes) to ensure uniform emulsion formation.

-

Observe and Evaluate: Allow the vials to stand undisturbed. Observe the emulsions at set time intervals (e.g., 1 hour, 4 hours, 24 hours). Look for signs of instability, such as:

-

Creaming: The rising of emulsified droplets.

-

Coalescence: The merging of droplets, leading to visible oil separation.

-

Phase Separation: Complete breaking of the emulsion into distinct oil and water layers.

-

-

Identify Optimum HLB: The vial that exhibits the highest stability (i.e., remains a uniform, milky dispersion for the longest time) contains the emulsifier blend with the HLB value that matches the Required HLB of the oil phase.

A Technical Guide to the Molecular Weight Distribution of Nonylphenol Formaldehyde Oligomers

Foreword

Nonylphenol formaldehyde (NPF) resins are a class of phenolic resins utilized in a diverse range of industrial applications, from tackifying agents in adhesives and rubbers to curing agents and property modifiers in coatings and printing inks. The performance characteristics of these resins—such as their solubility, viscosity, reactivity, and adhesive strength—are intrinsically linked to their molecular weight distribution (MWD). A thorough understanding and precise control of the oligomeric composition are therefore paramount for researchers, scientists, and drug development professionals aiming to tailor resin properties for specific, high-performance applications.

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for characterizing the MWD of NPF oligomers. Moving beyond a simple recitation of protocols, this document elucidates the causal relationships behind experimental choices, offering field-proven insights into method development, data interpretation, and the impact of synthesis parameters on the final oligomer distribution.

Fundamentals of Nonylphenol Formaldehyde Oligomerization and its Impact on Molecular Weight

Nonylphenol formaldehyde resins are synthesized through the electrophilic substitution reaction between nonylphenol and formaldehyde. This step-growth polymerization can be catalyzed by either acids or bases, leading to two primary classes of resins with distinct structural characteristics and MWDs.

-

Acid Catalysis (Novolaks): Conducted with a molar excess of nonylphenol to formaldehyde (typically < 1), this process yields thermoplastic, low-molecular-weight oligomers known as novolaks. The individual nonylphenol rings are predominantly linked by methylene bridges (-CH₂-). The MWD is influenced by the monomer molar ratio and the catalyst concentration, which control the extent of polymerization.[1]

-

Base Catalysis (Resoles): Using a molar excess of formaldehyde, base-catalyzed reactions produce thermosetting resins called resoles.[2] These oligomers are characterized by the presence of reactive hydroxymethyl (-CH₂OH) groups, in addition to methylene bridges. The MWD and degree of branching in resoles are highly dependent on the formaldehyde-to-phenol ratio, reaction temperature, and the type and concentration of the base catalyst.[3]

The relationship between synthesis conditions and the resulting molecular weight is critical. As a general principle, increasing the formaldehyde-to-phenol molar ratio or extending the reaction time typically leads to higher average molecular weights and a broader distribution.[1]

The following logical diagram illustrates the key factors influencing the MWD during NPF resin synthesis.

Caption: Factors Influencing NPF Oligomer Molecular Weight Distribution.

Core Analytical Techniques for MWD Characterization

A multi-faceted analytical approach is often necessary to fully characterize the complex mixture of oligomers present in NPF resins. The primary techniques employed are Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and High-Performance Liquid Chromatography (HPLC).

Gel Permeation Chromatography (GPC/SEC)

GPC/SEC is the cornerstone technique for determining the MWD of polymers.[4] It separates molecules based on their hydrodynamic volume in solution. Larger molecules navigate the porous chromatography column packing more quickly, eluting first, while smaller molecules penetrate the pores more deeply and elute later.

Expertise in Action: Why GPC/SEC is the Workhorse The power of GPC/SEC lies in its ability to provide a complete picture of the MWD, enabling the calculation of crucial parameters like number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[5] These values are essential for quality control and for correlating resin composition with physical properties.[5]

-

Mn (Number-Average Molecular Weight): Represents the total weight of the polymer divided by the total number of molecules. It is sensitive to the presence of low-molecular-weight oligomers.

-

Mw (Weight-Average Molecular Weight): Averages the molecular weights based on the weight fraction of each molecule. It is more sensitive to the presence of high-molecular-weight species.

-

PDI (Polydispersity Index): A measure of the breadth of the MWD. A PDI of 1.0 indicates a monodisperse sample (all molecules have the same mass), while higher values signify a broader distribution of molecular weights.

Causality Behind Experimental Choices:

-

Mobile Phase Selection: Tetrahydrofuran (THF) is the most common mobile phase for NPF resins.[6] Rationale: NPF resins are generally non-polar, and THF is an excellent solvent that ensures complete dissolution without interacting with the column packing material, which could otherwise lead to erroneous results.[5][7]

-

Column Selection: Polystyrene-divinylbenzene (PS/DVB) based columns (e.g., Agilent PLgel, ResiPore) are the industry standard.[5][8] Rationale: The non-polar nature of the PS/DVB stationary phase is compatible with the non-polar NPF analytes and THF mobile phase, ensuring that separation occurs purely by size exclusion rather than chemical interaction.[9] Columns with a pore size appropriate for low molecular weight oligomers (e.g., 50 Å, 100 Å, 500 Å) are often combined to achieve high resolution across the entire oligomeric range.[10][11]

MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a soft ionization technique that provides precise mass information for individual oligomers, complementing the distributive data from GPC.[12] In this method, the analyte is co-crystallized with a UV-absorbing matrix. A pulsed laser desorbs and ionizes the matrix and analyte, and the ions are accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio.

Expertise in Action: Resolving Individual Species While GPC provides an overall distribution, MALDI-TOF MS can resolve discrete oligomers, revealing the exact mass of each component. This is invaluable for identifying the repeating unit, characterizing end-groups, and detecting unexpected side products or cyclic species.[13] It offers a detailed "fingerprint" of the resin's composition.[5]

Causality Behind Experimental Choices:

-

Matrix Selection: The choice of matrix is critical for successful ionization.[12] For synthetic polymers like NPF resins, common matrices include dithranol, trans-3-indoleacrylic acid, and α-cyano-4-hydroxycinnamic acid (HCCA).[14] Rationale: A suitable matrix must efficiently absorb the laser energy, promote analyte ionization, be soluble in a solvent compatible with the analyte, and have low volatility under vacuum. Dithranol is often effective for non-polar analytes.[12]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is particularly useful for high-resolution separation of the lowest molecular weight oligomers (e.g., monomers, dimers, trimers) and isomers that may not be fully resolved by GPC.[15]

Expertise in Action: Fingerprinting Low MW Oligomers RP-HPLC separates molecules based on their polarity. For NPF oligomers, which have a non-polar alkyl chain and a polar phenol group, RP-HPLC can effectively separate species with minor structural differences, providing a detailed fingerprint of the low-molecular-weight fraction of the resin.[15]

Validated Experimental Protocols

The following protocols are provided as robust starting points for the analysis of NPF oligomers. They incorporate self-validating steps such as system suitability checks and calibration.

Protocol: MWD Analysis by GPC/SEC

Objective: To determine Mn, Mw, and PDI of an NPF resin sample.

Methodology:

-

System Preparation:

-

Instrumentation: An isocratic HPLC pump, autosampler, column oven, and a differential refractive index (RI) detector.

-

Mobile Phase: HPLC-grade Tetrahydrofuran (THF), stabilized.

-

Columns: A set of two PS/DVB columns, 300 x 7.5 mm, with pore sizes of 500 Å and 100 Å, preceded by a guard column.

-

Equilibration: Purge the system with fresh THF and allow it to circulate at a flow rate of 1.0 mL/min until a stable baseline is achieved on the RI detector. Set the column oven temperature to 40°C to ensure viscosity stability and reproducible separation.[4]

-

-

Calibration (Self-Validation Step):

-

Prepare a series of at least 8-10 narrow polystyrene standards of known molecular weight, covering the expected range of the NPF oligomers (e.g., 500 Da to 30,000 Da).

-

Dissolve the standards in THF to a concentration of approximately 1 mg/mL.

-

Inject each standard individually and record the retention time of the peak maximum.

-

Construct a calibration curve by plotting the logarithm of the molecular weight (log M) against the retention time. The curve should be fitted with a polynomial function (typically 3rd or 5th order) and have a correlation coefficient (R²) > 0.999. This calibration validates the separation mechanism and allows for the accurate calculation of the MWD of the unknown sample.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the NPF resin sample in THF to a final concentration of 1-2 mg/mL.[6]

-

Allow the sample to dissolve completely, typically for at least one hour with gentle agitation.[6]

-

Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulates that could damage the columns.

-

-

Analysis:

-

Inject 50-100 µL of the filtered sample solution onto the GPC system.

-

Acquire the data for a sufficient duration to ensure the elution of all components.

-

-

Data Processing:

-

Integrate the chromatogram of the NPF resin.

-

Using the polystyrene calibration curve, the GPC software will calculate the Mn, Mw, and PDI values for the sample.

-

The workflow for this protocol is visualized below.

Caption: GPC/SEC Workflow for NPF Resin Molecular Weight Analysis.

Protocol: Oligomer Fingerprinting by MALDI-TOF MS

Objective: To identify the masses of individual oligomers in an NPF resin sample.

Methodology:

-

Solution Preparation:

-

Analyte Solution: Prepare a ~1 mg/mL solution of the NPF resin in THF.

-

Matrix Solution: Prepare a saturated solution of dithranol in THF (approximately 10 mg/mL).

-

Cationizing Agent (Optional but Recommended): Prepare a ~1 mg/mL solution of sodium iodide (NaI) in acetone. The addition of a cationizing agent promotes the formation of single, well-defined adducts (e.g., [M+Na]⁺), simplifying the resulting spectrum.

-

-

Target Plate Preparation:

-

Ensure the MALDI target plate is scrupulously clean by wiping with methanol and water.

-

Dried-Droplet Method: a. Spot 0.5 µL of the matrix solution onto the target plate. b. Immediately add 0.5 µL of the analyte solution to the matrix droplet. c. Add 0.5 µL of the cationizing agent solution to the mixture on the plate. d. Gently mix with the pipette tip and allow the spot to air-dry completely at room temperature. This process promotes the co-crystallization of the analyte within the matrix.

-

-

Mass Spectrometer Setup:

-

Instrument Mode: Positive ion, linear or reflector mode. Reflector mode provides higher mass resolution, which is ideal for resolving oligomeric distributions.

-

Mass Range: Set a wide mass range initially (e.g., 500-5000 Da) and narrow it based on the initial results.

-

Laser Power: Adjust the laser power to the minimum level required to obtain a good signal with minimal fragmentation. The optimal power is typically found just above the ionization threshold of the matrix.

-

-

Data Acquisition and Analysis:

-

Acquire spectra from several different locations within the sample spot to ensure representative data.

-

Analyze the resulting spectrum to identify the series of peaks. The mass difference between adjacent major peaks should correspond to the mass of the repeating monomer unit (nonylphenol + CH₂).

-

Data Interpretation and Presentation

The primary output of GPC analysis is a chromatogram and a table of calculated molecular weight averages. The effect of synthesis conditions on these parameters is profound. The following table summarizes representative data illustrating how the nonylphenol-to-formaldehyde molar ratio can influence the MWD of an acid-catalyzed NPF resin.

| Sample ID | NP:CH₂O Molar Ratio | Catalyst (Acid) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| NPF-1 | 1 : 0.5 | Oxalic Acid | 650 | 980 | 1.51 |

| NPF-2 | 1 : 0.7 | Oxalic Acid | 920 | 1650 | 1.79 |

| NPF-3 | 1 : 0.8 | Oxalic Acid | 1150 | 2410 | 2.10 |

Data is illustrative, compiled from general trends observed in phenolic resin synthesis.[1]

As shown, increasing the proportion of the formaldehyde cross-linker leads to a systematic increase in both the number-average (Mn) and weight-average (Mw) molecular weights, as well as a broadening of the distribution (higher PDI). This is due to the formation of longer and more branched oligomer chains. Such data is critical for formulators, as lower molecular weight resins (like NPF-1) typically offer better solubility and lower viscosity, while higher molecular weight resins (like NPF-3) can provide enhanced strength and thermal resistance in cured applications.[16]

Conclusion

The characterization of the molecular weight distribution of nonylphenol formaldehyde oligomers is a critical task for ensuring product quality and optimizing performance in their target applications. A comprehensive analytical strategy, led by GPC/SEC for distributive analysis and supplemented by MALDI-TOF MS for discrete oligomer identification, provides the detailed insights required by researchers and industry professionals. By understanding the fundamental principles of the polymerization process and the rationale behind the analytical methodologies, scientists can effectively correlate synthesis parameters with the final MWD, enabling the rational design of NPF resins with tailored properties. The protocols and insights provided in this guide serve as a robust framework for achieving accurate, reproducible, and meaningful characterization of these versatile oligomers.

References

- [Reference for MALDI-TOF MS of oligomers] - This would be a specific paper on MALDI-TOF of polymers.

-

Agilent Technologies. (2012). Analysis of low molecular weight resins and prepolymers by GPC/SEC. [Link]

- Mustata, F., & Bicu, I. (Year). Formaldehyde Resins from P-Nonylphenol and Resin Acids. Source. [URL not available in search results]

-

Wang, F., & Chen, Y. (2001). Separation and Characterization of Phenolic Resin by Using HPLC and GPC Combined with UV, RI, MS and Light Scattering Detection. International Journal of Polymer Analysis and Characterization. [Link]

-

Bertaud, F., et al. (2014). Matrix-Assisted Laser Desorption-Ionization Time of Flight (MALDI-TOF) Mass Spectrometry of Phenol-Formaldehyde-Chestnut Tannin Resins. ResearchGate. [Link]

-

Cai, X., et al. (2019). Influence of Phenol–Formaldehyde Resin Oligomer Molecular Weight on the Strength Properties of Beech Wood. MDPI. [Link]

- [Reference for synthesis and characterization] - This would be a specific paper on NPF synthesis.

-

Schiller, M., & Arnold, M. (2018). Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. PMC. [Link]

-

Polymer Standards Service. (n.d.). Absolute Molar Masses for Phenol Formaldehyde Resins with GPC/SEC-ESI. [Link]

- [Reference for nonylphenol synthesis] - This would be a specific paper on nonylphenol synthesis.

-

Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – GPC. [Link]

-

ResearchGate. (2021). How is low molecular phenol Formaldehyde Resin synthesized?. [Link]

-

ResearchGate. (n.d.). Controlled molecular weight cresol–formaldehyde oligomers. [Link]

-

Agilent Technologies. (2023). Towards Greener GPC/SEC. [Link]

-

Wrolson, B. (2022). Tips & Tricks: Treating Your GPC/SEC System Properly. LCGC International. [Link]

- [Reference for high MW thermosetting PF oligomers] - This would be a specific paper on high MW PF oligomers.

-

ResearchGate. (n.d.). Modelling of resol resin polymerization with various formaldehyde/phenol molar ratios. [Link]

-

Phenomenex. (n.d.). Column Selection Guide for GPC. [Link]

-

Reed, J. D., et al. (2005). MALDI-TOF mass spectrometry of oligomeric food polyphenols. ResearchGate. [Link]

-

Agilent Technologies. (2015). Phenolic Resin Analysis with Agilent PLgel Columns and Gel Permeation Chromatography. [Link]

-

Wu, K., et al. (2018). Improving Sensitivity and Resolution of Dendrimer Identification in MALDI-TOF Mass Spectrometry Using Varied Matrix Combinations. MDPI. [Link]

-

ResearchGate. (n.d.). GPC chromatograms of the phenol-formaldehyde resins before heating.... [Link]

-

Agilent Technologies. (n.d.). GPC/SEC Instrumentation. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. agilent.com [agilent.com]

- 6. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. phenomenex.com [phenomenex.com]

- 9. agilent.com [agilent.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Polymerization of THF in THF/water mobile phase? - Chromatography Forum [chromforum.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Influence of Phenol–Formaldehyde Resin Oligomer Molecular Weight on the Strength Properties of Beech Wood [mdpi.com]

Solubility Thermodynamics of Nonylphenol Formaldehyde Resins: Aromatic vs. Aliphatic Systems

The following technical guide details the solubility behavior of Nonylphenol Formaldehyde Resins (NPFR), specifically tailored for pharmaceutical scientists dealing with material science, packaging extractables, and formulation stability.

Executive Summary: The Pharmaceutical Relevance

While Nonylphenol Formaldehyde Resins (NPFR) are industrial staples in rubber tackifiers and adhesives, their relevance in drug development is critical in two domains: Extractables & Leachables (E&L) and Excipient Compatibility .[1][2]

NPFRs are commonly used in the vulcanization of rubber stoppers and the lamination of packaging films.[1] As drug formulations become increasingly lipophilic (e.g., lipid nanoparticles, oil-based depots), the risk of leaching these alkyl-phenolic oligomers increases.[1][2] Understanding the solubility differential between aromatic and aliphatic solvents is not merely an academic exercise; it is the foundation for designing robust extraction protocols for safety qualification and predicting migration into drug products.[1]

Molecular Architecture & Solvation Mechanics

To predict solubility, we must deconstruct the resin into its competing solvating domains.[1][2] NPFR is a "Janus" molecule with a polarity conflict.[1][2]

The Structural Conflict

-

The Hydrophobic Tail (Aliphatic): The C9 nonyl chain is purely aliphatic.[1][2] It seeks dispersion forces (London forces) and drives solubility in non-polar solvents (hexane, mineral oil).[1][2]

-

The Polar Core (Aromatic/H-Bonding): The phenol-formaldehyde backbone is rigid and polar.[1][2] The phenolic hydroxyl (-OH) groups act as strong hydrogen bond donors, while the aromatic rings require

-electron interaction for stabilization.[1][2]

Diagram 1: Solvation Mechanism (DOT Visualization)

Figure 1: Mechanistic interaction map showing why aromatic solvents achieve full solvation while aliphatics risk phase separation due to the polar phenolic backbone.[1][2]

Comparative Solubility Analysis

The solubility behavior can be quantified using Hansen Solubility Parameters (HSP) . The total energy of vaporization is split into Dispersion (

Table 1: Theoretical Solubility Parameters & Performance

| Parameter | NPFR Resin (Est.) | Aromatic (Xylene) | Aliphatic (Hexane) | Interpretation |

| 17.0 - 18.0 | 17.8 | 14.9 | Aromatics match the resin backbone density better.[1][2] | |

| 4.0 - 6.0 | 1.0 | 0.0 | Resin has moderate polarity; Aliphatics have none, leading to a gap.[1][2] | |

| 8.0 - 10.0 | 3.1 | 0.0 | Critical Failure Point: Aliphatics cannot stabilize the phenolic -OH groups.[1][2] | |

| Solubility Result | N/A | Excellent | Conditional / Poor | |

| Thermodynamic State | N/A | True Solution ( | Colloidal / Micellar |

Deep Dive: The Aromatic Advantage

Aromatic solvents like Toluene and Xylene are the "Gold Standard" for NPFR.[1]

-

Mechanism: The benzene ring of the solvent engages in

stacking with the phenolic rings of the resin.[1] This specific interaction overcomes the cohesive energy of the resin's hydrogen bonds.[1] -